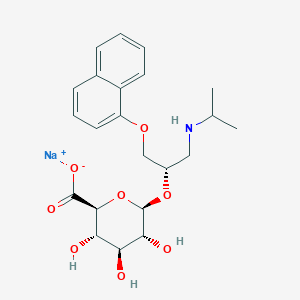
(S)-Propranolol beta-D-Glucuronide Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Propranolol beta-D-Glucuronide Sodium Salt is a glucuronide conjugate of propranolol, a non-selective beta-adrenergic receptor antagonist. This compound is formed by the glucuronidation of propranolol, which enhances its solubility and facilitates its excretion from the body. Propranolol is widely used in the treatment of various cardiovascular conditions, including hypertension, angina, and arrhythmias.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Propranolol beta-D-Glucuronide Sodium Salt involves the glucuronidation of propranolol. This reaction typically requires the presence of a glucuronidation enzyme, such as UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to propranolol. The reaction is carried out under mild conditions, usually at a pH of around 7.4 and a temperature of 37°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through biocatalysis using recombinant enzymes. This method involves the use of genetically engineered microorganisms that express the glucuronidation enzyme. The process is scalable and can be optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Propranolol beta-D-Glucuronide Sodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, leading to the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
(S)-Propranolol beta-D-Glucuronide Sodium Salt has several scientific research applications:
Chemistry: It is used as a model compound to study glucuronidation reactions and the metabolism of beta-blockers.
Biology: The compound is used in studies investigating the role of glucuronidation in drug metabolism and excretion.
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of propranolol and its metabolites.
Industry: It is used in the development of analytical methods for the detection and quantification of propranolol metabolites in biological samples.
Mechanism of Action
The mechanism of action of (S)-Propranolol beta-D-Glucuronide Sodium Salt involves its interaction with beta-adrenergic receptors. Propranolol, the parent compound, is a non-selective beta-blocker that inhibits the action of catecholamines (epinephrine and norepinephrine) on beta-adrenergic receptors. This leads to a decrease in heart rate, myocardial contractility, and blood pressure. The glucuronide conjugate enhances the solubility and excretion of propranolol, facilitating its removal from the body.
Comparison with Similar Compounds
Similar Compounds
Propranolol: The parent compound, a non-selective beta-blocker.
Bisphenol A Bis-(beta-D-glucuronide) Sodium Salt: Another glucuronide conjugate used in research.
Estradiol 17-(beta-D-Glucuronide) Sodium Salt: A glucuronide conjugate of estradiol used in studies of estrogen metabolism.
Uniqueness
(S)-Propranolol beta-D-Glucuronide Sodium Salt is unique due to its specific role in the metabolism and excretion of propranolol. Its formation enhances the solubility of propranolol, facilitating its excretion and reducing its half-life in the body. This property is particularly important in the context of drug metabolism and pharmacokinetics.
Properties
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14-,17-,18-,19+,20-,22+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKYDLRSXKTYLZ-OGVLMCRDSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28NNaO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858345 |
Source


|
| Record name | Sodium (2S)-1-[(naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87144-73-8 |
Source


|
| Record name | Sodium (2S)-1-[(naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
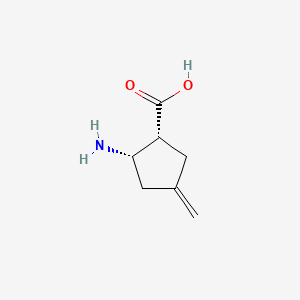


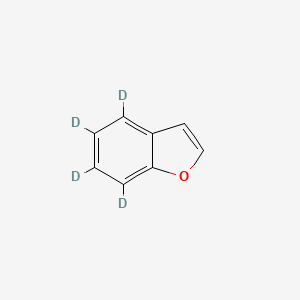

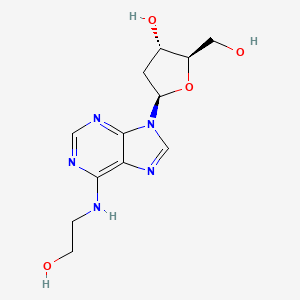
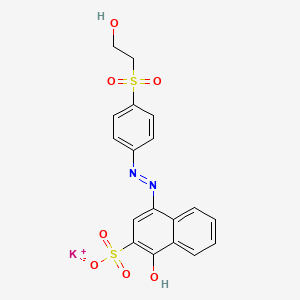

![Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1146904.png)

![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11](/img/structure/B1146911.png)
